シクロヘキシルメタクリレート

概要

説明

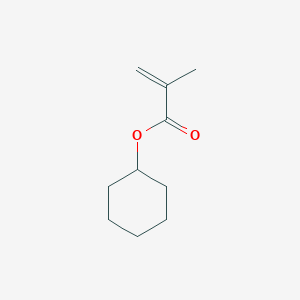

Cyclohexyl methacrylate is an ester of methacrylic acid and cyclohexanol. It is a colorless liquid with a characteristic ester-like odor. The molecular formula of cyclohexyl methacrylate is C10H16O2, and it has a molecular weight of 168.23 g/mol . This compound is widely used in the production of polymers and copolymers, which find applications in various industries such as adhesives, coatings, and optical materials .

科学的研究の応用

Cyclohexyl methacrylate has numerous applications in scientific research and industry:

作用機序

Target of Action

Cyclohexyl Methacrylate (CHMA) is a monofunctional monomer . Its primary targets are polymers, where it is used to impart specific properties . It is also a useful feedstock for chemical syntheses .

Mode of Action

CHMA has a characteristic high reactivity of methacrylates and a cyclic hydrophobic moiety . It readily undergoes addition reactions with a wide variety of organic and inorganic compounds . This interaction with its targets leads to changes in the properties of the polymers.

Biochemical Pathways

CHMA forms homopolymers and copolymers . Copolymers of CHMA can be prepared with (meth)acrylic acid and its salts, amides and esters, and with (meth)acrylates, acrylonitrile, maleic acid esters, vinyl acetate, vinyl chloride, vinylidene chloride, styrene, butadiene, unsaturated polyesters and drying oils, etc . These processes affect the biochemical pathways of polymer formation and modification.

Pharmacokinetics

It has a density of 0.961 / 0.9374 g/cm3 at 20 / 50 °C, a refractive index nd at 20 °C of 1.4578, and a boiling point of 93.75 °C at 20 mbar . These properties can impact its distribution and elimination in certain applications.

Result of Action

The action of CHMA on polymers results in the imparting of specific properties. These include chemical resistance, hydrophobicity, hardness, scratch resistance, adhesion, heat resistance, high solids, and weatherability . In the context of UV curing processes, CHMA-based coatings, adhesives, and inks offer fast curing, excellent hardness, hydrophobicity, and high durability .

Action Environment

The action of CHMA is influenced by environmental factors. To prevent polymerization, CHMA must always be stored under air, and never under inert gases . The presence of oxygen is required for the stabilizer to function effectively . . These conditions ensure the stability and efficacy of CHMA in its applications.

生化学分析

Biochemical Properties

It is known that it readily undergoes addition reactions with a wide variety of compounds

Cellular Effects

It is known that it can be used to impart various properties to polymers, including chemical resistance, hydrophobicity, hardness, scratch resistance, and adhesion . These properties suggest that it may influence cell function in various ways, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to readily undergo addition reactions with a wide variety of compounds , suggesting that it may bind to various biomolecules and potentially influence enzyme activity and gene expression

Temporal Effects in Laboratory Settings

It is known that it has a boiling point of 93.75 °C at 20 mbar and a melting point of -104 °C . This suggests that it is stable under a wide range of temperatures, which may influence its long-term effects on cellular function in in vitro or in vivo studies.

Metabolic Pathways

It is known to readily undergo addition reactions with a wide variety of compounds , suggesting that it may interact with various enzymes and cofactors

準備方法

Synthetic Routes and Reaction Conditions: Cyclohexyl methacrylate can be synthesized through the esterification of methacrylic acid with cyclohexanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the water formed during the reaction is continuously removed to drive the reaction to completion .

Industrial Production Methods: In industrial settings, cyclohexyl methacrylate is produced using a similar esterification process but on a larger scale. The reaction mixture, consisting of methacrylic acid, cyclohexanol, a solvent, a catalyst, and a polymerization inhibitor, is heated to reflux. The reaction is monitored, and the product is purified through distillation to obtain high-purity cyclohexyl methacrylate .

化学反応の分析

Types of Reactions: Cyclohexyl methacrylate undergoes various chemical reactions, including addition, polymerization, and copolymerization reactions. It readily participates in free radical polymerization to form homopolymers and copolymers .

Common Reagents and Conditions:

Addition Reactions: Cyclohexyl methacrylate can undergo addition reactions with a wide range of organic and inorganic compounds.

Polymerization Reactions: Free radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used to initiate the polymerization of cyclohexyl methacrylate.

Major Products Formed:

類似化合物との比較

Cyclohexyl methacrylate can be compared with other methacrylate esters such as:

Methyl methacrylate: Methyl methacrylate forms polymers with lower glass transition temperatures compared to cyclohexyl methacrylate due to the smaller size of the methyl group.

Butyl methacrylate: Butyl methacrylate provides polymers with higher flexibility but lower hardness compared to cyclohexyl methacrylate.

Isobornyl methacrylate: Isobornyl methacrylate forms polymers with similar hardness but different solubility properties compared to cyclohexyl methacrylate.

Cyclohexyl methacrylate is unique due to the bulkiness and hydrophobicity imparted by the cyclohexyl group, which enhances the chemical resistance and mechanical properties of the resulting polymers .

生物活性

Cyclohexyl methacrylate (CHMA) is a methacrylate ester that has garnered attention in various fields, including materials science and biomedical applications. This article delves into the biological activity of CHMA, focusing on its biocompatibility, antimicrobial properties, and potential applications in drug delivery and tissue engineering.

Cyclohexyl methacrylate is characterized by its chemical formula and is known for its high reactivity due to the presence of a methacrylate group. It is typically used as a monomer in the synthesis of polymers, particularly poly(cyclohexyl methacrylate) (PCHMA), which exhibits unique properties beneficial for various applications, including UV curing processes and luminescent solar concentrators .

Biocompatibility and Cytotoxicity

Research indicates that CHMA exhibits favorable biocompatibility when incorporated into polymeric systems. For instance, studies have shown that CHMA-based polymers demonstrate minimal cytotoxic effects on human cells. The cytotoxicity of CHMA was assessed using various cell lines, including oral keratinocytes and dental pulp stem cells. Results indicated that cell viability remained above 75% upon exposure to CHMA-containing materials, suggesting a low level of toxicity .

Table 1: Cytotoxicity Data of Cyclohexyl Methacrylate-Based Polymers

| Polymer Composition | Cell Line | Viability (%) | Remarks |

|---|---|---|---|

| PCHMA | Dysplastic Oral Keratinocytes | 75-85 | Low cytotoxicity |

| PCHMA | Dental Pulp Stem Cells | 78-88 | Compatible with cell growth |

Antimicrobial Activity

The antimicrobial properties of CHMA have been explored in various studies. When formulated into copolymers, CHMA has demonstrated significant antibacterial activity against common pathogens such as Staphylococcus aureus , Streptococcus mutans , and Escherichia coli . The incorporation of silver nanoparticles into PMMA resins containing CHMA further enhanced their antibacterial efficacy without compromising biocompatibility .

Table 2: Antimicrobial Efficacy of CHMA-Based Polymers

| Polymer Composition | Bacteria Tested | Inhibition Zone (mm) | Remarks |

|---|---|---|---|

| PMMA with G-AgNp + CHMA | Staphylococcus aureus | 15 | Effective antibacterial action |

| PMMA with G-AgNp + CHMA | Streptococcus mutans | 18 | High inhibition |

| PMMA with G-AgNp + CHMA | Escherichia coli | 20 | Strong bactericidal effect |

Applications in Drug Delivery and Tissue Engineering

CHMA's unique properties make it a promising candidate for drug delivery systems and tissue engineering scaffolds. Its ability to form hydrogels and its compatibility with various drugs allow for controlled release applications. Additionally, the incorporation of CHMA into biodegradable materials has been studied for potential use in tissue engineering, where it may support cell adhesion and proliferation while degrading safely in biological environments .

Case Study: Drug Delivery System Using CHMA

In a recent study, researchers developed a drug delivery system utilizing PCHMA as a matrix for the sustained release of an anticancer drug. The results indicated that the release profile could be tailored by adjusting the polymer's crosslink density, demonstrating the versatility of CHMA in therapeutic applications .

特性

IUPAC Name |

cyclohexyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-8(2)10(11)12-9-6-4-3-5-7-9/h9H,1,3-7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIWOHHBRDFKZNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25768-50-7 | |

| Record name | Poly(cyclohexyl methacrylate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25768-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7051507 | |

| Record name | Cyclohexyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid with a pleasant odor; [Hawley] | |

| Record name | 2-Propenoic acid, 2-methyl-, cyclohexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexyl methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4599 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

210 °C | |

| Record name | CYCLOHEXYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5340 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

INSOL IN WATER | |

| Record name | CYCLOHEXYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5340 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.9626 @ 20 °C/20 °C | |

| Record name | CYCLOHEXYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5340 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.19 [mmHg] | |

| Record name | Cyclohexyl methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4599 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

COLORLESS LIQUID | |

CAS No. |

101-43-9 | |

| Record name | Cyclohexyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYCLOHEXYL METHACRYLATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20968 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 2-methyl-, cyclohexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.676 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOHEXYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L9UUV9T6Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYCLOHEXYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5340 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of cyclohexyl methacrylate?

A1: Cyclohexyl methacrylate has the molecular formula C10H16O2 and a molecular weight of 168.23 g/mol.

Q2: How can I determine the tacticity of synthesized poly(cyclohexyl methacrylate) (PCHMA)?

A2: 13C-NMR analysis is a common technique to determine the tacticity of PCHMA. This method can differentiate and quantify the syndiotactic, isotactic, and atactic triads within the polymer chain. []

Q3: Does the addition of cyclohexyl methacrylate to styrene/acrylic copolymer resins affect their viscosity?

A3: Yes, incorporating CHMA, a cyclic methacrylate monomer with a relatively high glass transition temperature (Tg), can significantly reduce the solution viscosity of styrene/acrylic copolymer resins. This effect is particularly valuable for formulating high-solids coating resins without compromising the desired Tg. []

Q4: What causes the miscibility between PC and PMCHM?

A4: The miscibility likely arises from a combination of strong intramolecular repulsion within the PMCHM copolymer and specific intermolecular interactions between PC and PMMA segments. []

Q5: How does the presence of cyclohexyl groups in PCHMA impact the electrical resistance of PCHMA/carbon nanotube (CNT) composites?

A5: Densely grafting PCHMA onto CNTs using surface-initiated polymerization results in ultrahigh electrical resistance in the composite material. [] This is attributed to the high molecular weight and grafting density of PCHMA effectively isolating individual CNTs within the polymer matrix, preventing electrical conduction pathways. []

Q6: Does the tacticity of polystyrene influence its miscibility with PCHMA?

A6: Isotactic polystyrene (iPS) is miscible with PCHMA, forming a blend with a single, composition-dependent Tg and exhibiting a lower critical solution temperature (LCST) phase behavior. [] Solid-state 13C NMR analysis confirms intimate mixing at the molecular level. [] The tacticity of polystyrene, therefore, does not appear to hinder miscibility with PCHMA.

Q7: What happens to the density and concentration fluctuations in PCHMA upon plasticization?

A7: Plasticization of PCHMA suppresses density fluctuations while increasing concentration fluctuations. [] This observation highlights the role of plasticizer in altering the interplay between these two types of fluctuations, ultimately affecting the blend's properties.

Q8: How does the casting solvent influence the morphology of phase-separated blends of PCHMA and poly(vinyl acetate) (PVAc)?

A8: The choice of casting solvent significantly impacts the morphology of PCHMA/PVAc blends. [] Films cast from chloroform exhibit greater homogeneity and a consistently fluorescent matrix, suggesting a more uniform distribution of the components. [] Conversely, films cast from THF display heterogeneous domain sizes and shapes with a non-fluorescent matrix, indicating regions of nearly pure PVAc. []

Q9: How does the glass transition temperature (Tg) of PCHMA change with the addition of a plasticizer, di(2-ethylhexyl) phthalate (DOP)?

A9: The Tg of PCHMA decreases with increasing DOP content, indicating enhanced chain mobility and a shift of the primary (α) glass-rubber relaxation to lower temperatures. []

Q10: What is the effect of the position of the methyl group in the cyclohexyl ring on the relaxation processes of poly(methyl) cyclohexyl methacrylates?

A10: The position of the methyl group in the cyclohexyl ring of poly(methyl) cyclohexyl methacrylates influences the subglass and glass transition absorptions as observed in thermally stimulated depolarization currents (TSDC) measurements. [] This highlights the sensitivity of relaxation processes to subtle structural variations in the polymer.

Q11: Can cyclohexyl methacrylate be polymerized in an aqueous medium using cyclodextrins?

A11: Yes, the polymerization of cyclohexyl methacrylate can be achieved in water by forming inclusion complexes with 2,6-dimethyl-β-cyclodextrin (Me2-β-CD). [] This approach leads to the formation of water-insoluble PCHMA upon polymerization and subsequent unthreading of the cyclodextrin. []

Q12: How does the rate of grafting CMA onto 1,2-polybutadiene (1,2-PBD) vary with reaction parameters?

A12: The grafting rate of CMA onto 1,2-PBD is influenced by factors such as reaction time, monomer and initiator concentrations, backbone concentration, temperature, and the presence of additives like zinc chloride. []

Q13: What is the chain length dependence of the termination rate coefficient in CHMA bulk free-radical homopolymerizations?

A13: The termination rate coefficient (kt) in CHMA homopolymerizations exhibits a chain length dependence best described by a "composite model" with two power-law exponents. [] This suggests distinct termination behaviors for shorter and longer radicals, with the latter exhibiting a chain length dependence closer to theoretical predictions based on polymer dynamics. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。